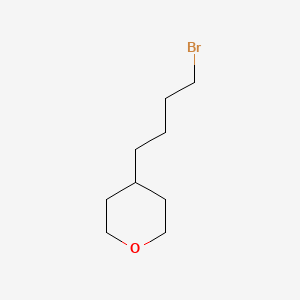

4-(4-bromobutyl)tetrahydro-2H-pyran

Vue d'ensemble

Description

“4-(4-bromobutyl)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C9H17BrO . It is used as a building block in research .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives has been studied extensively. A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis

The molecular structure of “4-(4-bromobutyl)tetrahydro-2H-pyran” consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The average mass is 221.135 Da and the monoisotopic mass is 220.046265 Da .Applications De Recherche Scientifique

Synthesis of Bromobutyl Rubbers

4-(4-bromobutyl)oxane: is utilized in the synthesis of bromobutyl rubbers, which are a type of synthetic rubber. These rubbers are known for their superior thermal and oxidative stability , low gas permeability, and excellent moisture and chemical resistance . The compound’s role in the synthesis involves the introduction of bromine atoms near the double bonds of the rubber’s molecular chain, enhancing the cure reactivity and polarity of the molecular chain.

Pharmaceutical Applications

Due to its chemical inertness and low level of extractable impurities, 4-(4-bromobutyl)oxane is applicable in the pharmaceutical industry. It’s used in the formulation of medical products where it’s essential to avoid contamination over time .

Modification of Polymer Properties

The compound is involved in the modification of polymers, particularly in changing the microstructure of bromobutyl rubber. This modification can lead to an increase in the content of α-Br structure, which is expected to enhance the curing ability of the rubber .

Advanced Material Synthesis

4-(4-bromobutyl)oxane: plays a crucial role in the synthesis of advanced materials, including high-performance elastomers . These materials are used in various industries, from automotive to aerospace, for their enhanced properties .

Chemical Research

In chemical research, 4-(4-bromobutyl)oxane is used as a reagent for the introduction of the 4-bromobutyl moiety into other chemical compounds. This is particularly useful in the study of organic synthesis and reaction mechanisms .

Catalysis

The compound is also used in catalysis, particularly in the hydrogenation of nitrile butadiene rubber and styrene-butadiene rubber. This process is crucial for producing materials with specific properties required in various applications .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in the synthesis of various pharmaceuticals and other organic compounds, suggesting that its targets could be diverse depending on the specific context of its use .

Mode of Action

The mode of action of 4-(4-bromobutyl)oxane is primarily through its bromine atom. The bromine atom is a good leaving group, which means it can easily be replaced by other groups in a chemical reaction . This property makes 4-(4-bromobutyl)oxane a versatile intermediate in organic synthesis .

Biochemical Pathways

As a brominated compound, it may participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .

Pharmacokinetics

As a small organic molecule, it is likely to have good bioavailability .

Result of Action

As a brominated compound, it is likely to be involved in the synthesis of various organic compounds, potentially leading to a wide range of effects depending on the specific compounds synthesized .

Action Environment

The action of 4-(4-bromobutyl)oxane can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the bromine atom . Additionally, the presence of other reactive species can also influence the compound’s action .

Propriétés

IUPAC Name |

4-(4-bromobutyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJKARAZSGMQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromobutyl)tetrahydro-2H-pyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)

![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)